![molecular formula C22H21ClN2O4S2 B2771469 4-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 932507-14-7](/img/structure/B2771469.png)
4-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds that contain a functional group called the sulfonamide group. They are widely used in medicinal chemistry and have a variety of pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. The “4-chloro” and “N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” parts suggest that it has a chlorine atom and a benzenesulfonamide group attached to the tetrahydroquinoline ring .Scientific Research Applications
Tetrahydroquinazoline Derivatives Synthesis
The synthesis of tetrahydroquinazoline derivatives, including compounds similar to "4-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide," through the aza Diels-Alder reaction demonstrates the chemical versatility and reactivity of these molecules. Such derivatives have been studied for their structural properties and potential applications in medicinal chemistry (Cremonesi, Croce, & Gallanti, 2010).
Antitumor Activity
Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have shown promising antitumor activity. Certain compounds exhibited more potent and efficacious antitumor properties than Doxorubicin, a commonly used chemotherapeutic agent, indicating their potential as new classes of antitumor agents (Alqasoumi et al., 2010).
Antimicrobial Evaluation
Quinoline clubbed with sulfonamide moiety synthesized compounds were evaluated as antimicrobial agents. The chemical synthesis aimed at creating effective compounds against Gram-positive bacteria, showcasing their potential in addressing antimicrobial resistance challenges (Biointerface Research in Applied Chemistry, 2019).
Carbonic Anhydrase Inhibitors
Research on the molecular interactions between human carbonic anhydrases and novel classes of benzenesulfonamides, including compounds structurally related to "this compound," has led to the design of selective inhibitors targeting specific isoforms. These findings could be pivotal for developing therapeutic agents for conditions associated with altered carbonic anhydrase activity (Bruno et al., 2017).
Ruthenium Complex Catalysts
Half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have been synthesized and characterized. These complexes demonstrated good activity as catalysts in the transfer hydrogenation of acetophenone derivatives, highlighting their potential in catalytic applications (Dayan et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that sulfonamide-based compounds like this one are often used to inhibit bacterial enzymes .
Mode of Action
Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Biochemical Pathways
The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate . This inhibition eventually disrupts the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division or replication .
Result of Action
The result of the compound’s action would be the inhibition of bacterial growth due to the disruption of folic acid synthesis, which is essential for bacterial replication .
properties
IUPAC Name |
4-chloro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S2/c1-16-4-9-21(10-5-16)31(28,29)25-14-2-3-17-15-19(8-13-22(17)25)24-30(26,27)20-11-6-18(23)7-12-20/h4-13,15,24H,2-3,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJDMORTYUTLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.